molecular formula C10H9Cl2NO B4667156 N-allyl-2,6-dichlorobenzamide

N-allyl-2,6-dichlorobenzamide

Cat. No.: B4667156
M. Wt: 230.09 g/mol
InChI Key: WIJJUATXYZPQPD-UHFFFAOYSA-N
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Description

N-Allyl-2,6-dichlorobenzamide is a benzamide derivative characterized by a 2,6-dichlorophenyl group attached to an amide moiety, with an allyl (CH₂CHCH₂) substituent on the nitrogen atom. The allyl group may enhance reactivity or alter solubility compared to non-allylated analogs, though further experimental validation is required.

Properties

IUPAC Name

2,6-dichloro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h2-5H,1,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJJUATXYZPQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,6-dichlorobenzamide typically involves the condensation of 2,6-dichlorobenzoic acid with allylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. One common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid, followed by the addition of allylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,6-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dichlorobenzoic acid and allylamine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of allyl epoxides.

    Reduction: Formation of saturated amines.

    Hydrolysis: Formation of 2,6-dichlorobenzoic acid and allylamine.

Scientific Research Applications

N-allyl-2,6-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-allyl-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-Bromo-2,6-dichlorobenzamide

  • Molecular Formula: C₇H₄BrCl₂NO
  • Molecular Weight : 268.92 g/mol
  • LogP : 2.23
  • Applications : Analyzed via reverse-phase HPLC using a Newcrom R1 column, indicating its stability under chromatographic conditions .

4-Bromo-2,6-dichlorobenzamide

  • Molecular Formula: C₇H₄BrCl₂NO
  • Molecular Weight : 268.92 g/mol
  • Purity : ≥98%
  • Structural Note: Bromine at the para position may sterically hinder interactions with biological targets compared to the allyl group’s flexible positioning in N-allyl-2,6-dichlorobenzamide.

Aryl and Heterocyclic Derivatives

N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide

  • Molecular Formula: C₁₅H₁₁Cl₂NO₃
  • SMILES : Clc1cccc(Cl)c1C(=O)NCc2ccc3OCOc3c2
  • This contrasts with the non-polar allyl group in this compound.

2,6-Dichloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide

  • CAS : 606922-95-6
  • Applications : Likely used in agrochemical research due to the benzothiazole moiety, which is common in herbicides and fungicides. The rigid heterocycle may reduce conformational flexibility compared to the allyl substituent.

Amino-Substituted Analogs

2-Amino-N-(2,6-dichlorophenyl)benzamide

  • CAS : 34489-94-6
  • SMILES : c1ccc(c(c1)C(=O)Nc2c(cccc2Cl)Cl)N

Physicochemical and Analytical Comparisons

Compound Molecular Weight (g/mol) LogP Key Functional Groups Analytical Method
This compound* ~244.5 (estimated) ~2.5 Allyl, dichlorophenyl, amide Not reported
N-Bromo-2,6-dichlorobenzamide 268.92 2.23 Bromine, amide RP-HPLC (Newcrom R1)
4-Bromo-2,6-dichlorobenzamide 268.92 ~2.3 Bromine, amide LC-MS, NMR
2-Amino-N-(2,6-dichlorophenyl)benzamide 290.1 ~1.8 Amino, amide Not reported

*Estimated based on analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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